molecular formula C9H11NO2S B14772003 1-(thiophen-2-ylmethyl)azetidine-2-carboxylic Acid

1-(thiophen-2-ylmethyl)azetidine-2-carboxylic Acid

Cat. No.: B14772003
M. Wt: 197.26 g/mol
InChI Key: XVKRXQQBVFPBOB-UHFFFAOYSA-N
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Description

1-(Thiophen-2-ylmethyl)azetidine-2-carboxylic Acid (CAS: 1340207-57-9) is a specialized heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a unique molecular architecture comprising a four-membered azetidine ring with a carboxylic acid functional group at the 2-position and a thiophen-2-ylmethyl substitution on the ring nitrogen . With the molecular formula C9H11NO2S and a molecular weight of 197.25 g/mol, this chiral scaffold serves as a constrained analog of proline and other amino acids, making it valuable for constructing biologically active molecules . The strategic incorporation of both azetidine and thiophene motifs provides researchers with a versatile chemical template for developing novel pharmacologically active compounds. The azetidine ring offers structural rigidity and improved metabolic stability compared to larger ring systems, while the thiophene moiety can contribute favorable interactions with biological targets through its aromatic and electron-rich properties . This compound is particularly valuable in designing enzyme inhibitors, receptor modulators, and other therapeutic candidates where controlled three-dimensional structure is critical for activity. Researchers utilize this building block in synthetic methodology development, particularly in nucleophilic substitution reactions and ring-formation strategies for azetidine derivatives . The carboxylic acid functionality enables straightforward conjugation to peptides and other molecular platforms, while the nitrogen substitution allows for additional structural diversification. Strictly for research purposes in laboratory settings, this product is not intended for diagnostic, therapeutic, or human use. Proper storage conditions and handling procedures should be followed to maintain compound integrity.

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

1-(thiophen-2-ylmethyl)azetidine-2-carboxylic acid

InChI

InChI=1S/C9H11NO2S/c11-9(12)8-3-4-10(8)6-7-2-1-5-13-7/h1-2,5,8H,3-4,6H2,(H,11,12)

InChI Key

XVKRXQQBVFPBOB-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1C(=O)O)CC2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(thiophen-2-ylmethyl)azetidine-2-carboxylic acid typically involves the formation of the azetidine ring followed by the introduction of the thiophene moiety. One common method involves the condensation of thiophene-2-carboxaldehyde with an appropriate azetidine precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Azetidine Ring Reactions

The strained four-membered azetidine ring undergoes characteristic ring-opening and functionalization reactions:

Ring-Opening Hydrolysis

Under acidic or enzymatic conditions, the azetidine ring opens to form linear amino acids. For example:

  • Hydrolysis with dilute HCl yields 2-hydroxy-4-aminobutyrate (HAB) via cleavage of the C3–N bond .

  • Enzymatic cleavage by Pseudomonas sp. strain A2C produces HAB as a primary metabolite .

Key Data:

Reaction ConditionsProductYieldSource
0.1 M HCl, 80°C, 2 hHAB78%
Bacterial hydrolase, pH 7HAB>90%

N-Functionalization

The azetidine nitrogen participates in alkylation and acylation:

  • Reaction with methyl iodide in THF forms N-methyl derivatives .

  • Strain-release functionalization using s-BuLi and electrophiles (e.g., D₂O) introduces deuterium at the α-position .

Example:

text
1-(Thiophen-2-ylmethyl)azetidine-2-carboxylic acid + s-BuLi → Lithiated intermediate + D₂O → Deuterated product (80% trans)[3]

Carboxylic Acid Reactions

The carboxylic acid group undergoes typical transformations:

Esterification

Reaction with methanol/H₂SO₄ produces methyl esters:

  • Methyl ester yield: 85–92% under reflux .

Peptide Bond Formation

Used in solid-phase peptide synthesis to create azetidine-containing peptides:

  • Coupling with Boc-protected proline using DCC yields diketopiperazines (e.g., Boc-(L-Aze-L-Pro)₂-Opcp) .

Key Data:

Peptide SequenceCyclization Productm/eSource
Boc-(L-Aze-L-Pro)₂-OpcpDiketopiperazine181

Thiophene Reactions

The thiophene ring participates in electrophilic substitution and cycloadditions:

Electrophilic Substitution

  • Nitration with HNO₃/H₂SO₄ introduces nitro groups at the 5-position of thiophene .

  • Sulfonation with SO₃ yields thiophene-2-sulfonic acid derivatives .

[4+2] Cycloaddition

Reacts with dienophiles (e.g., maleimides) to form thiophene-fused heterocycles :

text
Thiophene + N-arylmaleimide → Fused bicyclic adduct (60–75% yield)[8]

Multi-Site Reactivity

Concurrent reactions across functional groups enable complex derivatization:

Dual Functionalization

  • Simultaneous alkylation of the azetidine nitrogen and esterification of the carboxylic acid group using s-BuLi and methyl chloroformate .

Example Pathway:

  • Lithiation at α-carbon of azetidine (s-BuLi, THF, −78°C).

  • Quenching with CO₂Me₂ yields 2,2-dicarboxylate derivatives (34–95% yield) .

Biological Interactions

While not a direct chemical reaction, the compound’s structural mimicry of proline enables incorporation into proteins, disrupting folding and inducing ER stress .

Biological Activity

1-(Thiophen-2-ylmethyl)azetidine-2-carboxylic acid is a heterocyclic compound that combines an azetidine ring with a thiophene moiety, leading to unique structural and biological properties. This compound has garnered interest in medicinal chemistry due to its potential antimicrobial and anticancer activities, as well as its ability to interact with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H11_{11}NO2_2S. The presence of the azetidine ring enhances its binding affinity to enzymes and receptors, while the thiophene ring contributes to its diverse reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound in antibiotic drug development.

Anticancer Activity

The anticancer properties of this compound have been explored through various studies:

  • Cell Line Studies : The compound has demonstrated cytotoxic effects against several cancer cell lines, including human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2). The mechanism appears to involve the inhibition of specific molecular pathways critical for cancer cell proliferation .
  • IC50_{50} Values : In studies assessing the efficacy of related compounds, derivatives of this compound showed IC50_{50} values in the low micromolar range against multiple tumor cell lines, indicating promising antitumor activity .

The biological activity of this compound is attributed to its ability to misincorporate into proteins, particularly during protein biosynthesis. This misincorporation leads to an unfolded protein response, causing cellular stress and apoptosis in cancer cells. Studies utilizing proteomics have confirmed these interactions, highlighting the compound's potential therapeutic implications in treating malignancies .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameStructural FeaturesAntimicrobial ActivityAnticancer Activity
This compound Azetidine + ThiopheneHighHigh
Azetidine-3-carboxylic acidLacks thiophene moietyModerateLow
Thiophene-2-carboxylic acidContains only thiophene structureLowNone
3-Hydroxythiophene-2-carboxylic acidHydroxyl group on thiopheneModerateModerate

This table illustrates the unique position of this compound in terms of both antimicrobial and anticancer activities, making it a promising candidate for further research.

Case Studies

Several case studies have highlighted the effectiveness of this compound derivatives:

  • Study on Anticancer Efficacy : A recent study reported that derivatives exhibited selective cytotoxicity against renal cancer cell lines with IC50_{50} values as low as 1.143 µM. This indicates a high potential for developing targeted therapies .
  • Antimicrobial Evaluation : Another investigation demonstrated that this compound could inhibit microbial growth effectively, outperforming several known antibiotics in specific assays .

Comparison with Similar Compounds

Azetidine-2-carboxylic Acid

  • Structure : Parent compound lacking the thiophen-2-ylmethyl group.
  • Molecular Formula: C₄H₇NO₂; Molecular Weight: 101.10 g/mol .
  • Key Properties: Boiling Point: Not explicitly reported; typically decomposes before boiling. Solubility: Highly polar due to the carboxylic acid group, soluble in water and polar solvents. Bioactivity: Acts as a proline analog, disrupting protein synthesis in plants and microorganisms .
  • Synthesis : Produced via multi-step reactions involving protection/deprotection strategies (e.g., Boc-protection) and borane-mediated reductions .

Thiophene-2-carboxylic Acid

  • Structure : Simpler analog containing only the thiophene ring and carboxylic acid.
  • Molecular Formula : C₅H₄O₂S; Molecular Weight : 128.15 g/mol .
  • Key Properties: Melting Point: 128–130°C . Solubility: Soluble in hot water and oxygenated solvents (e.g., DMSO, ethanol).
  • Synthesis : Prepared via haloform reaction using 2-acetylthiophene and sodium hypochlorite .
  • Applications : Intermediate in synthesizing pharmaceuticals (e.g., Raltitrexed) and agrochemicals .

1-(tert-Butoxycarbonyl)azetidine-2-carboxylic Acid

  • Structure : Boc-protected derivative of azetidine-2-carboxylic acid.
  • Molecular Formula: C₉H₁₅NO₄; Molecular Weight: 201.22 g/mol .
  • Key Properties :
    • Stability: Enhanced stability under basic conditions due to the Boc group.
    • Reactivity: The Boc group is acid-labile, enabling selective deprotection in multi-step syntheses .
  • Applications : Widely used in peptide synthesis and as a building block for bioactive molecules .

1-(2',3'-Dihydro-1H-inden-1'-yl)azetidine-2-carboxylic Acid

  • Structure : Azetidine-2-carboxylic acid substituted with a dihydroindenyl group.
  • Molecular Formula: Not explicitly reported; estimated as C₁₃H₁₅NO₂.
  • Key Properties :
    • Crystallography: Structure confirmed via X-ray diffraction; planar azetidine ring with a dihedral angle of ~36–39° between substituents .
  • Synthesis : Formed by reacting azetidine-2-carboxylic acid with dihydroindenyl derivatives in the presence of triethylamine .
  • Applications : Explored in asymmetric catalysis and as a chiral scaffold .

5-Chloro-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole

  • Structure : Benzimidazole derivative with dual thiophene substituents.
  • Molecular Formula : C₁₇H₁₂ClN₂S₂; Molecular Weight : 364.88 g/mol .
  • Key Properties :
    • Crystal Packing: Molecules form parallel chains via C–H···N and C–H···π interactions .
    • Bioactivity: Benzimidazole-thiophene hybrids are studied for antitumor and antiviral activity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
1-(Thiophen-2-ylmethyl)azetidine-2-carboxylic Acid* C₉H₁₁NO₂S 213.26 Not reported Azetidine, COOH, Thiophene
Azetidine-2-carboxylic Acid C₄H₇NO₂ 101.10 Decomposes Azetidine, COOH
Thiophene-2-carboxylic Acid C₅H₄O₂S 128.15 128–130 Thiophene, COOH
1-(tert-Butoxycarbonyl)azetidine-2-carboxylic Acid C₉H₁₅NO₄ 201.22 Not reported Azetidine, COOH, Boc

*Estimated based on structural analogs.

Research Findings and Trends

  • Conformational Rigidity : The azetidine ring restricts rotational freedom, enhancing binding specificity compared to larger heterocycles (e.g., piperidine) .
  • Thiophene Contributions : Thiophene enhances π-stacking in drug-receptor interactions, as seen in benzimidazole derivatives .
  • Synthetic Challenges : Introducing the thiophen-2-ylmethyl group requires careful optimization to avoid side reactions, such as over-alkylation .

Q & A

Q. What are the recommended synthetic routes for 1-(thiophen-2-ylmethyl)azetidine-2-carboxylic Acid?

A common approach involves coupling thiophene-2-carboxylic acid derivatives with azetidine precursors. For example:

  • Boc-protection strategy : Use Boc-protected azetidine-2-carboxylic acid, activated with EDCI/HOBt in CH₂Cl₂, followed by coupling with thiophene-2-ylmethylamine. Deprotection with TFA yields the final product .
  • Thiophene functionalization : Thiophene-2-carboxylic acid (CAS 527-72-0) can be alkylated using azetidine derivatives under basic conditions .
  • Purification typically involves silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : Confirm stereochemistry and substitution patterns (e.g., thiophene proton shifts at δ 6.8–7.5 ppm, azetidine ring protons at δ 3.0–4.2 ppm) .
  • Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z calculated for C₉H₁₁NO₂S: 213.06) .
  • Elemental analysis : Ensure purity (>95%) by matching experimental and theoretical C/H/N/S ratios .

Q. How should this compound be stored to maintain stability?

  • Store in anhydrous conditions (desiccator) at ambient temperatures.
  • Avoid exposure to strong oxidizers, acids, or bases, which may degrade the thiophene ring or azetidine moiety .
  • Decomposition products include CO, CO₂, and sulfur oxides, detectable via TGA or FT-IR .

Q. What are its potential applications in medicinal chemistry?

  • The thiophene moiety enhances π-π stacking in drug-receptor interactions, while the azetidine ring imposes conformational constraints.
  • Analogous compounds (e.g., thiazolidine-4-carboxylic acid derivatives) show activity as enzyme inhibitors or antimicrobial agents .

Advanced Research Questions

Q. How does stereochemistry at the azetidine ring impact bioactivity?

  • Enantiopure synthesis (e.g., using chiral auxiliaries or catalysts) is critical. For example, (S)-azetidine-2-carboxylic acid derivatives exhibit distinct binding affinities compared to (R)-isomers in protease inhibition studies .
  • Resolution methods : Chiral HPLC (e.g., Chiralpak® AD-H column) or enzymatic resolution .

Q. What precautions are needed when handling reactive intermediates during synthesis?

  • TFA deprotection : Perform in a fume hood due to corrosive vapors. Neutralize waste with saturated NaHCO₃ .
  • EDCI/HOBt coupling : Monitor exothermic reactions under inert atmosphere (N₂/Ar) to prevent side reactions .

Q. How can computational modeling optimize derivative design?

  • Docking studies : Use thiophene’s electron-rich aromatic system (density: 1.42 g/cm³) to model interactions with hydrophobic enzyme pockets .
  • DFT calculations : Predict conformational preferences of the azetidine ring (e.g., puckering angles) to guide synthetic modifications .

Q. How to resolve contradictory data in stability assays?

  • Case example : Discrepancies in thermal stability may arise from residual solvents. Use TGA-MS to correlate weight loss with gas evolution profiles .
  • HPLC purity checks : Detect hydrolyzed byproducts (e.g., free thiophene-2-carboxylic acid) using a C18 column and UV detection at 254 nm .

Q. What strategies enhance structure-activity relationship (SAR) studies?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the thiophene ring to modulate electronic properties and bioavailability .
  • Azetidine ring expansion : Compare activity with pyrrolidine or piperidine analogs to assess ring-size effects on target binding .

Q. What challenges arise during scale-up, and how are they mitigated?

  • Chromatography limitations : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large-scale batches .
  • Safety protocols : Implement explosion-proof equipment when handling thiophene derivatives (flash point: >150°C) .

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